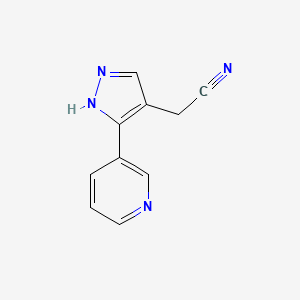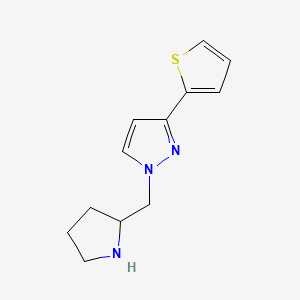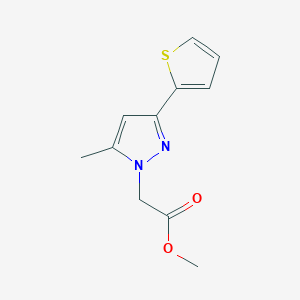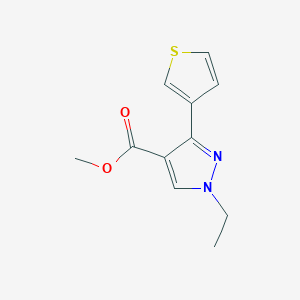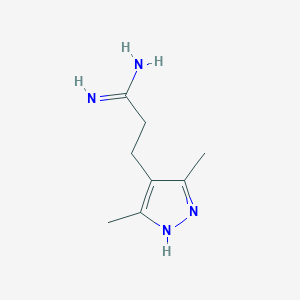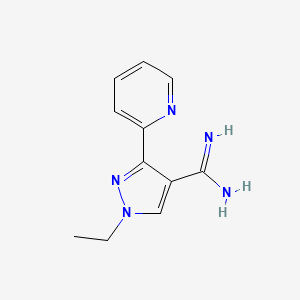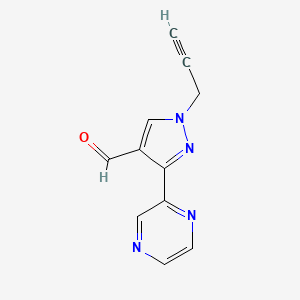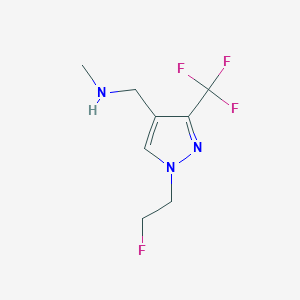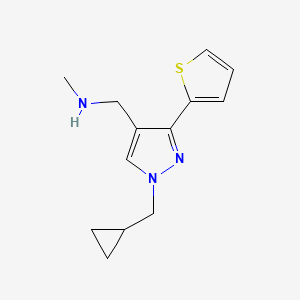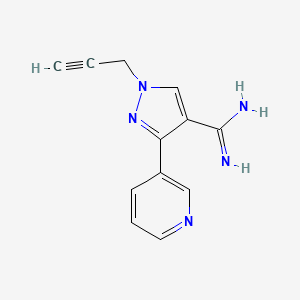
2-Chloro-1-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)butan-1-one
Vue d'ensemble
Description
2-Chloro-1-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)butan-1-one, also known as 2-chloro-1-(3-hydroxy-3-trifluoromethylazetidin-1-yl)butan-1-one, or simply 2-CTBA, is a compound that has been utilized in a variety of scientific research applications. It is a relatively new compound, and its unique properties have made it a valuable tool for researchers in a range of disciplines.
Applications De Recherche Scientifique
Building Blocks for Synthesis
Compounds similar to 2-Chloro-1-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)butan-1-one have been utilized as versatile building blocks in organic synthesis. For instance, 3-Hydroxy-4-(trifluoromethyl)azetidin-2-ones have been synthesized and transformed into new chlorides that serve as precursors for constructing CF3-containing aminopropanes, 1,3-oxazinan-2-ones, and aziridines. These compounds have also been used for synthesizing novel 3-[2,2,2-trifluoro-1-(arylamino)ethyl]-1,4-dioxan-2-ones, showcasing their utility in creating structurally diverse molecules with potential for further chemical modifications (Dao Thi et al., 2018).
Synthesis of Bicyclic Gamma-Lactams
Another application involves the diastereoselective synthesis of bicyclic gamma-lactams through ring expansion of monocyclic beta-lactams. This process demonstrates the chemical's utility in generating complex bicyclic structures, which could be of significance in the development of new pharmacophores or materials (Dekeukeleire et al., 2009).
Elastase Inhibitors
Additionally, derivatives of beta-lactams, such as 1-alkoxycarbonyl-3-bromoazetidin-2-ones, have been investigated for their potential as elastase inhibitors. These compounds demonstrate the ability to act as transient inhibitors, which could have implications for therapeutic applications targeting protease-mediated diseases (Beauve et al., 1999).
Anti-inflammatory Compounds
Research into related analogues like 4-(6-methoxy-2-naphthyl)butan-2-one and its derivatives has been conducted to assess their anti-inflammatory properties. These studies help to highlight the potential of such compounds in medicinal chemistry, particularly in the development of new anti-inflammatory agents (Goudie et al., 1978).
Transformation into Amino Alcohols
Furthermore, the transformation of trans-4-aryl-3-chloro-1-(2-chloroethyl)azetidin-2-ones into 3-aryl-2-(ethylamino)propan-1-ols has been explored, indicating the potential of these compounds in the synthesis of amino alcohols, which are valuable in pharmaceutical chemistry (Mollet et al., 2011).
Propriétés
IUPAC Name |
2-chloro-1-[3-hydroxy-3-(trifluoromethyl)azetidin-1-yl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClF3NO2/c1-2-5(9)6(14)13-3-7(15,4-13)8(10,11)12/h5,15H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASFROSBPTYMETP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CC(C1)(C(F)(F)F)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)butan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



